molecular formula C6H8N2O2 B2673793 (3-Methoxypyrazin-2-yl)methanol CAS No. 1567065-08-0

(3-Methoxypyrazin-2-yl)methanol

Cat. No.: B2673793
CAS No.: 1567065-08-0
M. Wt: 140.142
InChI Key: DRIMCBOBSGYTDW-UHFFFAOYSA-N
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Description

(3-Methoxypyrazin-2-yl)methanol is an organic compound belonging to the pyrazinylmethanol family. It is characterized by a pyrazine ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position. This compound is a colorless, crystalline solid with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)methanol typically involves the reaction of 3-methoxypyrazine with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the second position of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form (3-Methoxypyrazin-2-yl)methane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

(3-Methoxypyrazin-2-yl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    (3-Isobutyl-2-methoxypyrazine): Known for its strong odor and presence in certain wines.

    (3-Isopropyl-2-methoxypyrazine): Also known for its odor and found in coffee and wines.

Comparison: (3-Methoxypyrazin-2-yl)methanol is unique due to its hydroxymethyl group, which imparts different chemical reactivity and potential biological activities compared to other methoxypyrazines. Its applications in various fields, including chemistry and medicine, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(3-methoxypyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIMCBOBSGYTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567065-08-0
Record name (3-methoxypyrazin-2-yl)methanol
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